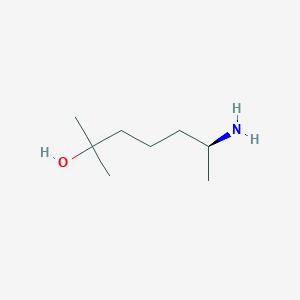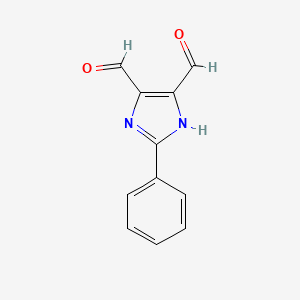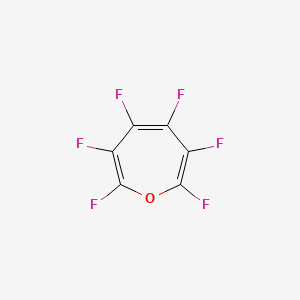![molecular formula C20H26Si2 B14277789 [Ethyne-1,2-diyldi(4,1-phenylene)]bis(trimethylsilane) CAS No. 136118-17-7](/img/structure/B14277789.png)
[Ethyne-1,2-diyldi(4,1-phenylene)]bis(trimethylsilane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[4-(trimethylsilyl)phenyl]ethyne is an organosilicon compound characterized by the presence of two trimethylsilyl groups attached to phenyl rings, which are connected by an ethyne (acetylene) linkage. This compound is notable for its unique structural features and its applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(trimethylsilyl)phenyl]ethyne typically involves the coupling of trimethylsilyl-substituted phenylacetylene derivatives. One common method is the Sonogashira coupling reaction, which involves the reaction of trimethylsilylacetylene with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include the use of a base such as triethylamine or potassium carbonate, and the reaction is typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for Bis[4-(trimethylsilyl)phenyl]ethyne are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[4-(trimethylsilyl)phenyl]ethyne can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethyne linkage to an ethane linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: TBAF or sodium hydroxide can be used to remove the trimethylsilyl groups, allowing for further functionalization of the phenyl rings.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce ethane derivatives. Substitution reactions can introduce various functional groups onto the phenyl rings.
Applications De Recherche Scientifique
Bis[4-(trimethylsilyl)phenyl]ethyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Mécanisme D'action
The mechanism of action of Bis[4-(trimethylsilyl)phenyl]ethyne involves its ability to participate in various chemical reactions due to the presence of the ethyne linkage and the trimethylsilyl groups. The ethyne linkage provides a site for addition reactions, while the trimethylsilyl groups can be easily removed or substituted, allowing for further functionalization. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilylacetylene: This compound is similar in that it contains a trimethylsilyl group attached to an acetylene linkage.
Phenylacetylene: Lacks the trimethylsilyl groups but contains the phenyl and acetylene moieties, making it a simpler analog.
Diphenylacetylene: Contains two phenyl groups connected by an acetylene linkage, similar to Bis[4-(trimethylsilyl)phenyl]ethyne but without the trimethylsilyl groups.
Uniqueness
Bis[4-(trimethylsilyl)phenyl]ethyne is unique due to the presence of the trimethylsilyl groups, which impart increased stability and reactivity to the compound. These groups also make the compound more amenable to various chemical transformations, enhancing its utility in synthetic chemistry .
Propriétés
Numéro CAS |
136118-17-7 |
|---|---|
Formule moléculaire |
C20H26Si2 |
Poids moléculaire |
322.6 g/mol |
Nom IUPAC |
trimethyl-[4-[2-(4-trimethylsilylphenyl)ethynyl]phenyl]silane |
InChI |
InChI=1S/C20H26Si2/c1-21(2,3)19-13-9-17(10-14-19)7-8-18-11-15-20(16-12-18)22(4,5)6/h9-16H,1-6H3 |
Clé InChI |
GWWJUWBOBXXQKS-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[3-(Pentylsulfanyl)propyl]sulfanyl}pentane](/img/structure/B14277726.png)
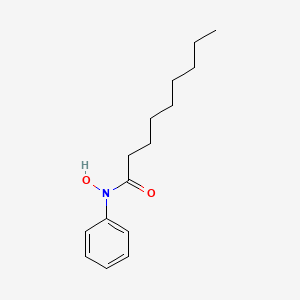
![3-[3-(Trimethoxysilyl)propyl]pentane-2,4-dione](/img/structure/B14277735.png)
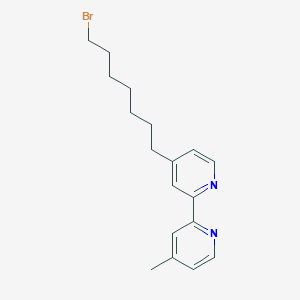
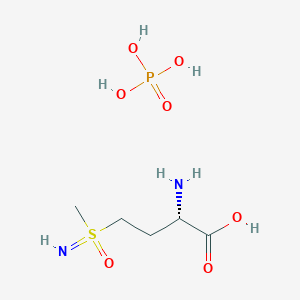
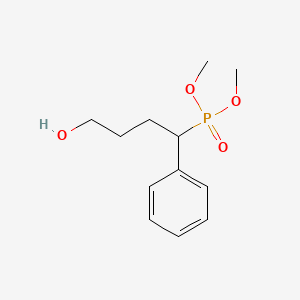

![N-[2-(3-methoxyphenyl)ethyl]butanamide](/img/structure/B14277765.png)


